

Structure Elucidation of 4-Bromobenzaldehyde Tosylhydrazone: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name:	4-Bromobenzaldehyde tosylhydrazone
CAS No.:	19350-68-6
Cat. No.:	B1309765

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Executive Summary

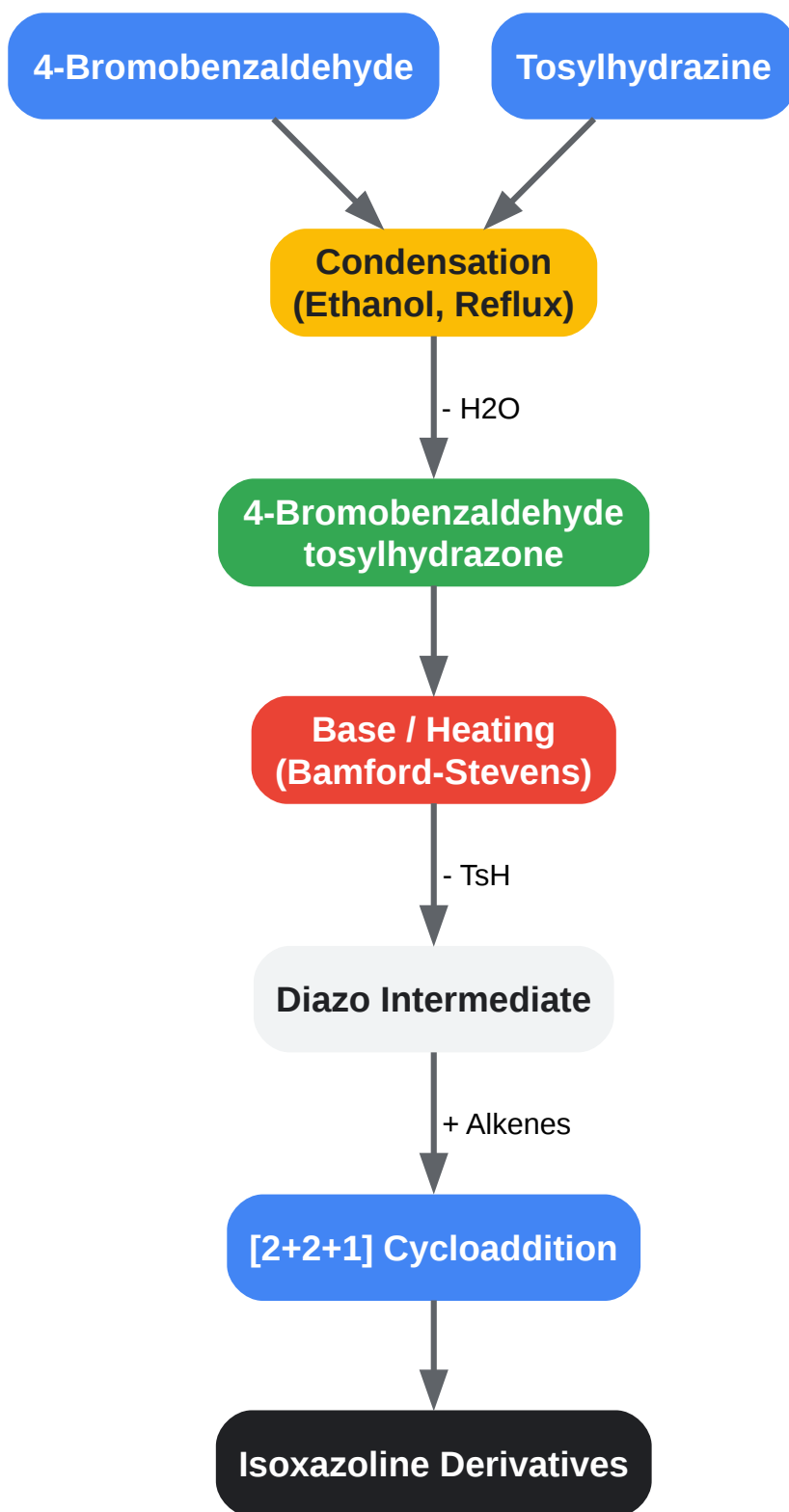
4-Bromobenzaldehyde tosylhydrazone (CAS: 19350-68-6) is a highly versatile crystalline solid utilized extensively in modern organic synthesis. Serving as a stable precursor to reactive diazo compounds and carbenes, it is a critical intermediate in transition-metal-catalyzed cross-couplings and novel [2+2+1] cycloaddition reactions for isoxazoline synthesis[1][2]. For drug development professionals and synthetic chemists, confirming the structural integrity of this precursor is paramount, as impurities or isomeric mismatches can drastically alter downstream reaction kinetics. This whitepaper provides an in-depth framework for the synthesis, isolation, and rigorous structure elucidation of **4-bromobenzaldehyde tosylhydrazone** using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mechanistic Context & Structural Significance

Tosylhydrazones are synthesized via the condensation of an aldehyde or ketone with p-toluenesulfonylhydrazide. In the case of **4-bromobenzaldehyde tosylhydrazone**, the

presence of the electron-withdrawing bromine atom at the para position of the aromatic ring significantly influences both the electrophilicity of the azomethine carbon and the solid-state packing of the molecule[1].

Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) reveal that the molecule predominantly adopts an E-configuration[1]. The tosyl group lies coplanar with the hydrazone moiety, a conformation that maximizes π -conjugation and stabilizes the structure through resonance. This coplanarity is essential for its reactivity, particularly when it acts as a nitronate precursor in supramolecular assemblies governed by halogen bonding (due to the bromine atom's 1.85 Å van der Waals radius) and hydrogen bonding[1].



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Figure 1: Synthesis workflow and downstream application of **4-bromobenzaldehyde tosylhydrazone**.

Experimental Protocol: A Self-Validating Synthesis System

To ensure absolute structural fidelity, the synthesis protocol must be designed as a self-validating system where thermodynamic drivers natively purify the product.

Step-by-Step Methodology

- **Reagent Preparation:** Dissolve 10.0 mmol (1.85 g) of 4-bromobenzaldehyde in 20 mL of absolute ethanol. Causality: Ethanol is chosen because both starting materials are highly soluble at elevated temperatures, whereas the resulting tosylhydrazone has limited solubility, driving the equilibrium forward via Le Chatelier's principle[1].
- **Condensation:** Add 10.0 mmol (1.86 g) of p-toluenesulfonylhydrazide to the stirring solution.
- **Thermal Activation:** Heat the mixture to reflux (78 °C) for 2 hours. Causality: Mild heating provides the activation energy required for the dehydration step (elimination of H₂O to form the C=N bond) without causing thermal degradation of the tosylhydrazine[3].
- **In-Process Validation (TLC):** Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 3:1). The disappearance of the aldehyde spot (UV active, higher R_f) and the appearance of a new, highly UV-active spot confirms conversion.
- **Isolation:** Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath for 30 minutes. The product will precipitate as a white crystalline solid.
- **Purification & Drying:** Filter the precipitate under vacuum, wash with 10 mL of cold ethanol to remove unreacted starting materials, and dry under high vacuum for 12 hours.
- **Final Validation:** Record the melting point. Pure **4-bromobenzaldehyde tosylhydrazone** exhibits a sharp melting point of 171.0–171.5 °C[4].

Structure Elucidation Framework

The unambiguous assignment of **4-bromobenzaldehyde tosylhydrazone** relies on orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum (400 MHz, CDCl_3) provides a definitive map of the molecule's proton environments[4].

- Azomethine Proton ($\text{CH}=\text{N}$): Appears as a sharp singlet at δ 7.89 ppm. Its highly deshielded nature is due to the magnetic anisotropy of the adjacent $\text{C}=\text{N}$ double bond and the electron-withdrawing effect of the sulfonamide group[4].
- Tosyl Group: The methyl group is a diagnostic singlet at δ 2.41 ppm. The aromatic protons of the tosyl group appear as two distinct doublets at δ 7.86 ppm (ortho to SO₂) and δ 7.32 ppm (meta to SO₂, ortho to methyl), exhibiting a typical $3J$ coupling of $\sim 8.1\text{--}8.3$ Hz[4].
- Bromophenyl Ring: The four protons of the para-substituted bromophenyl ring present as a multiplet (AA'BB' system) between δ 7.51–7.42 ppm[4].
- Amine Proton (N-H): Appears as a singlet at δ 7.69 ppm. This proton is heavily deshielded by the adjacent sulfonyl group and is prone to exchange in protic solvents[4].

Infrared (IR) Vibrational Analysis

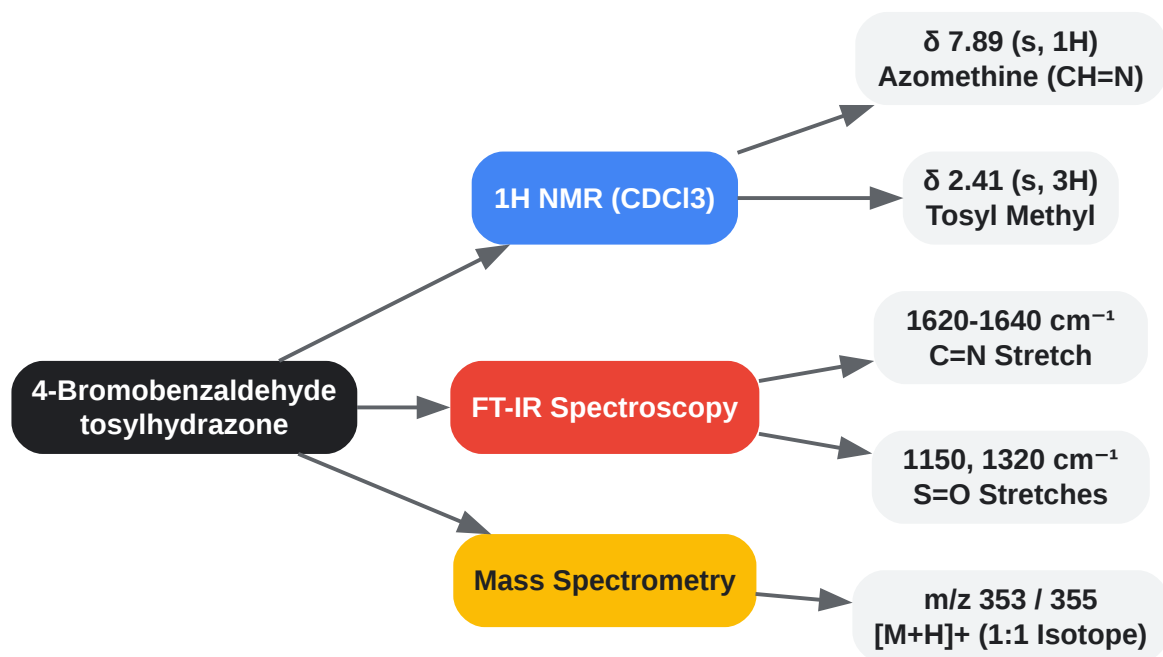
FT-IR spectroscopy confirms the functional group transformations[3]:

- C=N Stretch: A sharp, medium-intensity band at $1620\text{--}1640$ cm^{-1} confirms the formation of the azomethine bond, replacing the strong C=O stretch (~ 1700 cm^{-1}) of the starting aldehyde[3].
- N-H Stretch: A broad band centered around 3200 cm^{-1} indicates the secondary amine of the hydrazone[3].
- S=O Stretches: Two intense bands at approximately 1320 cm^{-1} (asymmetric) and 1150 cm^{-1} (symmetric) are the hallmark signatures of the sulfonyl group[3].

Mass Spectrometry (MS) & Isotopic Signatures

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) is critical for confirming the molecular weight and elemental composition.

- Isotopic Pattern: Because bromine has two stable isotopes (79 Br and 81 Br) in a nearly 1:1 ratio, the molecular ion $[M+H]^+$ appears as a distinct doublet at m/z 353.00 and m/z 355.00.
- Fragmentation: Collision-induced dissociation (CID) typically results in the cleavage of the N-S bond, yielding a stable tosyl cation $[C_7H_7SO_2]^+$ at m/z 155.0, and a corresponding loss of the tosyl radical, which is a well-documented fragmentation pathway for sulfonylhydrazones[5].



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Figure 2: Orthogonal analytical logic for the structural elucidation of **4-bromobenzaldehyde tosylhydrazone**.

Quantitative Data Summary

The following tables synthesize the expected analytical data required to validate the structure of **4-bromobenzaldehyde tosylhydrazone**.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)^[4]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.89	Singlet (s)	1H	-	CH=N (Azomethine)
7.86	Doublet (d)	2H	8.3	Ar-H (Tosyl, ortho to SO ₂)
7.69	Singlet (s)	1H	-	N-H (Hydrazone)
7.51 – 7.42	Multiplet (m)	4H	-	Ar-H (4-Bromophenyl ring)
7.32	Doublet (d)	2H	8.1	Ar-H (Tosyl, meta to SO ₂)
2.41	Singlet (s)	3H	-	CH ₃ (Tosyl methyl)

Table 2: Key FT-IR Vibrational Frequencies^[3]

Wavenumber (cm ⁻¹)	Intensity	Peak Shape	Functional Group Assignment
~3200	Medium	Broad	N-H stretching
1620 – 1640	Medium	Sharp	C=N stretching (Azomethine)
~1320	Strong	Sharp	S=O asymmetric stretching
~1150	Strong	Sharp	S=O symmetric stretching
~1070	Medium	Sharp	C-Br stretching (Aromatic halogen)

Conclusion

The structural elucidation of **4-bromobenzaldehyde tosylhydrazone** demands a multi-modal analytical approach. The combination of exact mass isotopic profiling (confirming the presence of bromine), specific IR vibrational bands (validating the conversion of the carbonyl to an azomethine), and precise ¹H NMR chemical shifts (mapping the rigid E-conformer geometry) creates a self-validating dataset. Mastering these characterization metrics ensures that researchers can confidently deploy this compound in sensitive downstream applications, such as target-agnostic photoaffinity labeling or transition-metal-catalyzed cross-couplings.

References

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Sources

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- [2. \[2 + 2 + 1\] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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